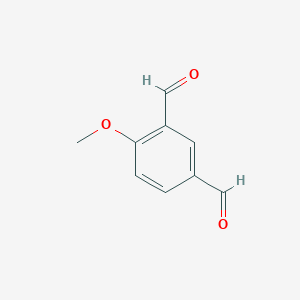

4-Methoxyisophthalaldehyde

Description

This compound is of interest in organic synthesis, particularly as a precursor for pharmaceuticals, ligands, or polymers due to its reactive aldehyde groups and electron-donating methoxy moiety.

For instance, Blanc chloromethylation using paraformaldehyde and hydrochloric acid (with Lewis acid and phase transfer catalysis) is employed for 3-chloromethyl-4-methoxybenzaldehyde synthesis, followed by oxidation with potassium permanganate to yield 4-methoxyisophthalate sodium, which can be acidified to the free acid . Demethylation using hydrobromic acid may further modify substituents . Such methods highlight the importance of controlled oxidation and substitution patterns in synthesizing aromatic aldehydes.

Properties

IUPAC Name |

4-methoxybenzene-1,3-dicarbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c1-12-9-3-2-7(5-10)4-8(9)6-11/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYIGSDDWQGKRMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=O)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80383464 | |

| Record name | 4-Methoxyisophthalaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25445-35-6 | |

| Record name | 4-Methoxyisophthalaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Key Comparative Insights:

Structural Variations: Substituent Position: The position of methoxy and hydroxy groups significantly impacts electronic properties. For example, this compound’s para-methoxy group enhances electron density at the aromatic ring, favoring electrophilic substitutions, whereas 2-Hydroxy-5-methylisophthalaldehyde’s ortho-hydroxy group may facilitate hydrogen bonding . Aldehyde Group Count: this compound’s dual aldehyde groups make it more reactive than mono-aldehydes like 4-Hydroxy-3-Methoxycinnamaldehyde, enabling crosslinking applications .

Synthetic Challenges: Oxidation control is critical. highlights the use of potassium permanganate for converting chloromethyl intermediates to carboxylates, but over-oxidation risks exist. Similar challenges apply to aldehyde synthesis, where milder agents (e.g., MnO₂) may be preferred to preserve aldehyde functionality .

Hazard Profiles: 2-Hydroxy-5-methylisophthalaldehyde requires stringent PPE (gloves, eye protection) due to irritation risks , whereas 4-Hydroxy-3-Methoxycinnamaldehyde necessitates respiratory protection in high-exposure scenarios .

Applications: this compound: Potential in metal-organic frameworks (MOFs) or Schiff base ligands due to dual aldehydes. 3-Methoxy-4-hydroxyphenylglycolaldehyde: Studied in neurotransmitter metabolism, reflecting its role as a glycolaldehyde derivative .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.